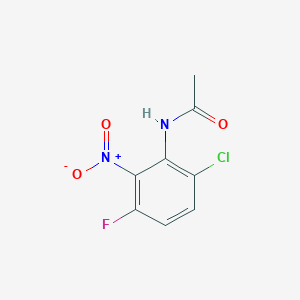

N-(6-Chloro-3-fluoro-2-nitro-phenyl)acetamide

CAS No.:

Cat. No.: VC18634656

Molecular Formula: C8H6ClFN2O3

Molecular Weight: 232.59 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H6ClFN2O3 |

|---|---|

| Molecular Weight | 232.59 g/mol |

| IUPAC Name | N-(6-chloro-3-fluoro-2-nitrophenyl)acetamide |

| Standard InChI | InChI=1S/C8H6ClFN2O3/c1-4(13)11-7-5(9)2-3-6(10)8(7)12(14)15/h2-3H,1H3,(H,11,13) |

| Standard InChI Key | JJFMZDGHIKHQSI-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)NC1=C(C=CC(=C1[N+](=O)[O-])F)Cl |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

N-(6-Chloro-3-fluoro-2-nitro-phenyl)acetamide consists of a benzene ring substituted with three functional groups:

-

A nitro group (-NO₂) at position 2, which enhances electrophilic reactivity and participates in hydrogen bonding .

-

A chlorine atom (-Cl) at position 6, contributing to electron-withdrawing effects and metabolic stability .

-

A fluorine atom (-F) at position 3, known to modulate bioavailability and intermolecular interactions .

The acetamide moiety (-NHCOCH₃) at position 1 completes the structure, enabling participation in nucleophilic substitution and condensation reactions. The compound’s IUPAC name, N-(6-chloro-3-fluoro-2-nitrophenyl)acetamide, reflects this substitution pattern .

Physical and Chemical Data

Key physicochemical properties are summarized below:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₆ClFN₂O₃ | |

| Molecular Weight | 232.6 g/mol | |

| CAS Number | 2751490-83-0 | |

| Purity | ≥97% | |

| Synonyms | F78112; MFCD34184318 |

The compound’s stability under standard conditions (room temperature, dry environments) and solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) make it suitable for laboratory use .

Synthesis and Manufacturing

Purification and Characterization

Purification typically employs recrystallization from ethanol or ethyl acetate, followed by chromatography for high-purity grades . Characterization via melting point analysis, nuclear magnetic resonance (NMR), and mass spectrometry ensures structural fidelity .

Applications in Chemical Synthesis

Building Block for Complex Molecules

As a fluorinated building block, this acetamide is valuable in constructing pharmaceuticals, agrochemicals, and materials science products . Key applications include:

-

Nucleophilic Aromatic Substitution: The nitro group’s electron-withdrawing effect activates the ring for displacement reactions, enabling the introduction of amines, thiols, or alkoxides.

-

Cross-Coupling Reactions: Suzuki-Miyaura or Buchwald-Hartwig couplings to install aryl or heteroaryl groups .

Comparative Analysis of Structural Analogs

The biological activity of acetamides is highly sensitive to substituent positioning. The table below contrasts N-(6-Chloro-3-fluoro-2-nitro-phenyl)acetamide with two analogs:

The variance in activity underscores the importance of substitution patterns. For example, moving the nitro group from position 2 to 3 (as in the second analog) retains antibacterial efficacy, while shifting chlorine to position 2 (third analog) may alter target affinity .

Future Research Directions

Biological Activity Screening

Priority should be given to:

-

Antimicrobial Assays: Testing against Gram-positive/negative bacteria and fungi.

-

Enzyme Inhibition Studies: Targeting bacterial cell wall synthesis enzymes or viral proteases .

Structure-Activity Relationship (SAR) Studies

Systematic modification of substituents (e.g., replacing fluorine with other halogens) could optimize potency and pharmacokinetics .

Pharmacokinetic Profiling

Preliminary ADMET (absorption, distribution, metabolism, excretion, toxicity) studies are needed to assess oral bioavailability and metabolic stability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume